(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
Trandolaprilat Acyl-β-D-glucuronide, 65% is a specialty compound used primarily in proteomics research. It has a molecular formula of C28H38N2O11 and a molecular weight of 578.61 . This compound is a derivative of trandolaprilat, which is the active metabolite of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure .
Preparation Methods
The preparation of Trandolaprilat Acyl-β-D-glucuronide involves the acylation of trandolaprilat with β-D-glucuronic acid. The synthetic route typically involves the use of protecting groups to ensure selective acylation and the use of coupling reagents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Trandolaprilat Acyl-β-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Trandolaprilat Acyl-β-D-glucuronide is used in various scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of glucuronidation reactions.
Biology: It is employed in the study of enzyme kinetics and the metabolism of ACE inhibitors.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of ACE inhibitors.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of Trandolaprilat Acyl-β-D-glucuronide involves its interaction with the angiotensin-converting enzyme (ACE). Trandolaprilat, the active metabolite, inhibits ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a reduction in blood pressure. The glucuronide moiety may influence the compound’s solubility, stability, and bioavailability .
Comparison with Similar Compounds
Trandolaprilat Acyl-β-D-glucuronide can be compared with other ACE inhibitor glucuronides, such as:
Enalaprilat Glucuronide: Similar in function but differs in molecular structure and pharmacokinetics.
Lisinopril Glucuronide: Another ACE inhibitor glucuronide with distinct pharmacological properties.
Ramiprilat Glucuronide: Known for its high potency and long duration of action.
The uniqueness of Trandolaprilat Acyl-β-D-glucuronide lies in its specific molecular structure, which may confer unique pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O11/c1-14(29-17(25(35)36)12-11-15-7-3-2-4-8-15)24(34)30-18-10-6-5-9-16(18)13-19(30)27(39)41-28-22(33)20(31)21(32)23(40-28)26(37)38/h2-4,7-8,14,16-23,28-29,31-33H,5-6,9-13H2,1H3,(H,35,36)(H,37,38)/t14-,16+,17-,18-,19-,20-,21-,22+,23-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDQQJMZPSYJNF-DCEOHSSISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858500 |
Source
|
Record name | (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260610-97-6 |
Source
|
Record name | (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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